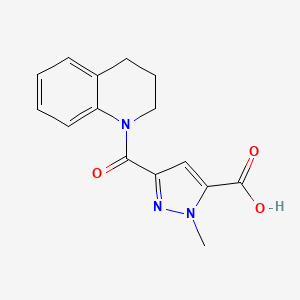
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid, also known as DMQX, is a chemical compound that has been extensively studied in scientific research. DMQX is a potent antagonist of the ionotropic glutamate receptors, which are involved in neurotransmission in the central nervous system. DMQX has been used to study the role of glutamate receptors in various physiological and pathological processes.
Wirkmechanismus
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid acts as an antagonist of the ionotropic glutamate receptors, which are involved in neurotransmission in the central nervous system. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid binds to the receptor and prevents the binding of glutamate, the natural ligand of the receptor. This results in the inhibition of the receptor activity and the downstream signaling pathways.
Biochemical and Physiological Effects:
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has been shown to reduce pain perception and improve learning and memory. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has also been shown to have anticonvulsant effects in animal models of epilepsy. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several advantages for use in lab experiments. It is a potent and selective antagonist of the ionotropic glutamate receptors, making it useful for studying the role of these receptors in various physiological and pathological processes. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is also relatively stable and easy to synthesize, making it accessible for use in many different labs.
One limitation of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is that it is not selective for a specific subtype of glutamate receptor. This can make it difficult to study the specific role of a particular receptor subtype in a given process. Another limitation is that 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid can have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid. One area of interest is the development of more selective antagonists for specific subtypes of glutamate receptors. This would allow for more precise studies of the role of these receptors in various physiological and pathological processes.
Another area of interest is the development of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid derivatives with improved pharmacokinetic properties. This could lead to the development of new drugs for the treatment of neurodegenerative diseases and other conditions involving glutamate receptors.
Finally, there is interest in using 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid in combination with other drugs or therapies to enhance their efficacy. For example, 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has been shown to enhance the anticonvulsant effects of other drugs in animal models of epilepsy. This could have implications for the treatment of epilepsy and other conditions involving glutamate receptors.
In conclusion, 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a potent antagonist of the ionotropic glutamate receptors that has been extensively studied in scientific research. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has been used to investigate the role of glutamate receptors in various physiological and pathological processes and has potential applications in the treatment of neurodegenerative diseases and other conditions involving glutamate receptors. Further research is needed to fully understand the potential of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid and its derivatives in these areas.
Synthesemethoden
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the formation of a quinoline ring followed by the addition of a pyrazole ring and a carboxylic acid group. The final product is obtained after purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has been used to investigate the involvement of glutamate receptors in pain perception, learning and memory, epilepsy, and neurodegenerative diseases. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has also been used to identify the subtypes of glutamate receptors involved in these processes.
Eigenschaften
IUPAC Name |
5-(3,4-dihydro-2H-quinoline-1-carbonyl)-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-17-13(15(20)21)9-11(16-17)14(19)18-8-4-6-10-5-2-3-7-12(10)18/h2-3,5,7,9H,4,6,8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFNGXDWYSIKKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCCC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-({[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol dihydrochloride](/img/structure/B4877216.png)
![2-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B4877222.png)

![3-[({3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4877234.png)


![N-(3,5-dimethylphenyl)-2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4877255.png)

![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4877269.png)
![3-amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4877293.png)
![1-(4-methoxybenzyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4877300.png)
![5-(2,5-dimethyl-3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-pyrrol-1-yl)isophthalic acid](/img/structure/B4877305.png)

![N-allyl-2-[2-(3,4-dimethylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4877325.png)